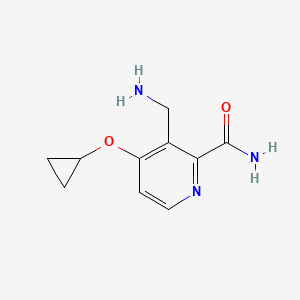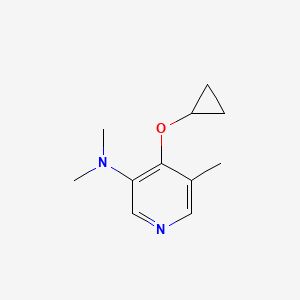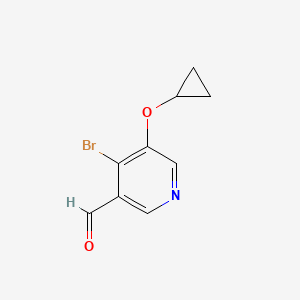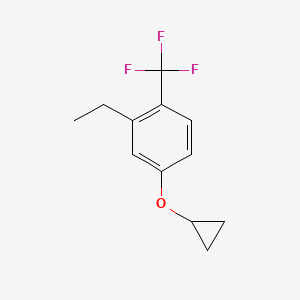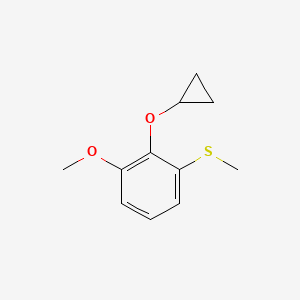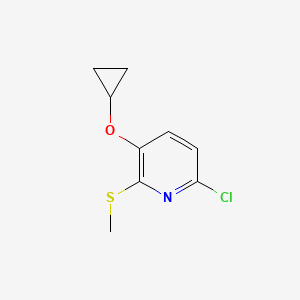
6-Chloro-3-cyclopropoxy-2-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10ClNOS It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyclopropoxy group, and a methylsulfanyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Cyclopropoxylation: The cyclopropoxy group is introduced via nucleophilic substitution reactions, often using cyclopropyl alcohol in the presence of a base like sodium hydride.
Methylsulfanylation: The methylsulfanyl group is added through a nucleophilic substitution reaction using methylthiol or dimethyl sulfide as the sulfur source.
Industrial Production Methods
Industrial production of 6-chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified cyclopropoxy derivatives.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 6-chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structural modifications. The presence of the chlorine, cyclopropoxy, and methylsulfanyl groups allows it to interact with various biological macromolecules, potentially disrupting their normal function and leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(methylsulfanyl)pyridine: Similar structure but lacks the cyclopropoxy group.
3-Chloro-2-(methylsulfanyl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
6-Chloro-3-methyl-2-(methylsulfanyl)pyridine: Similar structure but with a methyl group instead of a cyclopropoxy group.
Uniqueness
6-Chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10ClNOS |
|---|---|
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
6-chloro-3-cyclopropyloxy-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10ClNOS/c1-13-9-7(12-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
RETORVSZOGTFHY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=N1)Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





